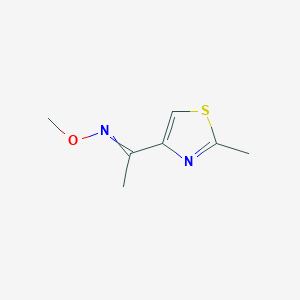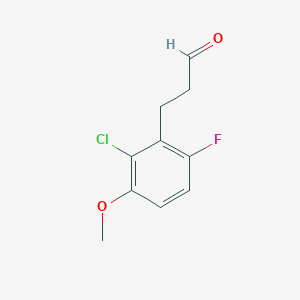![molecular formula C17H25BrN2O2 B15146683 1-Boc-3-[(3-bromobenzyl-amino)-methyl]-pyrrolidine CAS No. 887590-81-0](/img/structure/B15146683.png)
1-Boc-3-[(3-bromobenzyl-amino)-methyl]-pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Boc-3-[(3-bromobenzyl-amino)-methyl]-pyrrolidine is a chemical compound with the molecular formula C17H25BrN2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-3-[(3-bromobenzyl-amino)-methyl]-pyrrolidine typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Boc Protecting Group: The nitrogen atom in the pyrrolidine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the Bromobenzyl Group: The bromobenzyl group is introduced through a nucleophilic substitution reaction, where the bromobenzyl halide reacts with the Boc-protected pyrrolidine under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Reaction conditions such as temperature, solvent, and reaction time are optimized to maximize yield and purity.
Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Purification Techniques: Industrial-scale purification techniques, including crystallization and chromatography, are used to obtain the final product with high purity.
化学反応の分析
Types of Reactions
1-Boc-3-[(3-bromobenzyl-amino)-methyl]-pyrrolidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Acidic reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to remove the Boc group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted derivatives where the bromine atom is replaced by the nucleophile.
Deprotection: The major product is the free amine derivative of pyrrolidine.
Oxidation and Reduction: The products depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Boc-3-[(3-bromobenzyl-amino)-methyl]-pyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of 1-Boc-3-[(3-bromobenzyl-amino)-methyl]-pyrrolidine involves its interaction with molecular targets and pathways. The bromobenzyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The Boc protecting group ensures the stability of the compound during synthesis and can be removed to reveal the active amine group.
類似化合物との比較
1-Boc-3-[(3-bromobenzyl-amino)-methyl]-pyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-[(3-chlorobenzyl-amino)-methyl]-pyrrolidine: Similar structure but with a chlorine atom instead of bromine.
1-Boc-3-[(3-fluorobenzyl-amino)-methyl]-pyrrolidine: Similar structure but with a fluorine atom instead of bromine.
1-Boc-3-[(3-iodobenzyl-amino)-methyl]-pyrrolidine: Similar structure but with an iodine atom instead of bromine.
特性
CAS番号 |
887590-81-0 |
|---|---|
分子式 |
C17H25BrN2O2 |
分子量 |
369.3 g/mol |
IUPAC名 |
tert-butyl 3-[[(3-bromophenyl)methylamino]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-8-7-14(12-20)11-19-10-13-5-4-6-15(18)9-13/h4-6,9,14,19H,7-8,10-12H2,1-3H3 |
InChIキー |
SUGRDCYKGDSWBM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CNCC2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,2S,5R,8S,10S,11R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-ene-7,15-dione](/img/structure/B15146600.png)
![Sodium 4-[3,6-bis(diethylamino)-2,7-dimethylxanthenium-9-yl]benzene-1,3-disulfonate](/img/structure/B15146603.png)
![4-[(tert-butoxycarbonyl)amino]-3-hydroxy-5-(1H-indol-3-yl)pentanoic acid](/img/structure/B15146611.png)
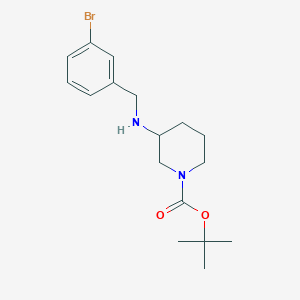
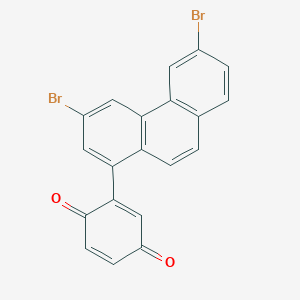
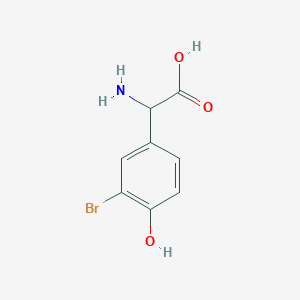
![ethyl 5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate](/img/structure/B15146628.png)
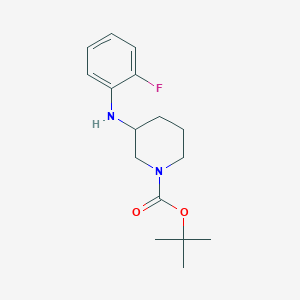


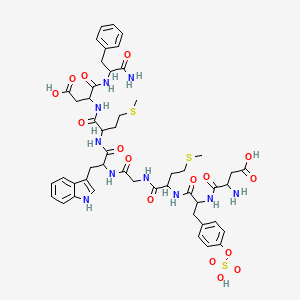
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(9R,11R,13R,14S)-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4-dihydroxy-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15146658.png)
